molecular formula C10H12O2S2 B133297 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol CAS No. 22068-62-8

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

Cat. No. B133297
CAS RN: 22068-62-8
M. Wt: 228.3 g/mol
InChI Key: QMTIOHSDTHZCIL-UHFFFAOYSA-N
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Description

The compound 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol is a chemical that features a 1,3-dithiolane ring attached to a methoxyphenol moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar functional groups have been studied. These studies offer insights into the synthesis, molecular structure, and properties of compounds that could be analogous to 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of a phenol-based polymer was achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, followed by electrochemical polymerization . Another related compound, 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione, was synthesized and its crystal structure was reported, although the specific synthesis method was not detailed in the abstract . These methods could potentially be adapted for the synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol has been determined using various spectroscopic techniques. For example, the crystal structure of a compound with a dithiolan-2-ylidene moiety was determined using X-ray crystallography, revealing that the ketenedithioacetal functionality prevents keto-enol tautomerization . Additionally, spectroscopy studies and density functional theory (DFT) calculations were performed on a methoxyphenol compound, providing detailed information on molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds containing methoxyphenol and dithiolane structures has been explored. Schiff bases, which are related to the target compound, have been synthesized and characterized, indicating the potential for various chemical transformations . The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which affect the stability and reactivity of the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol have been characterized. Thermal stability was assessed using techniques like TG-DTA and DSC . Solubility tests were conducted to determine the solubility of the synthesized compounds in different solvents . Additionally, the electrical conductivity of a synthesized monomer and its polymer was measured, which could be relevant for the electrical properties of 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol . Antioxidant activities of Schiff bases were also evaluated, suggesting potential biological activities for the compound of interest .

Scientific Research Applications

Thermochemical and Quantum-Chemical Studies

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol, as a methoxyphenol derivative, has been a subject of interest in thermochemical and quantum-chemical studies. Methoxyphenols, including 2-methoxyphenol, exhibit strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization and fusion enthalpies have been studied, alongside ab initio calculations using density functional theory (DFT), MP2, and G3 methods. This research helps in understanding the relations among properties and structures of such compounds (Varfolomeev et al., 2010).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of compounds related to 4-(1,3-Dithiolan-2-yl)-2-methoxyphenol have been explored. For instance, the introduction of a 1,3-dithiolan-2-yl group into active methylene compounds has been achieved using 2-ethoxy-1,3-dithiolane, providing insights into the chemical behavior of such compounds (Tanimoto et al., 1978).

Catalysis and Organic Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol derivatives have found applications in catalysis and organic reactions. For example, the use of 2-ethoxy-1,3-dithiolane in the formylation of aromatic nuclei suggests its potential in organic synthesis and catalytic processes (Jo et al., 1981).

Photolytic Generation and Reaction Studies

Studies on the photolytic generation of dithio carbocation from 1,3-dithiolane derivatives, including the 2-methoxy variant, reveal interesting reaction dynamics with various nucleophiles. This research contributes to the understanding of reaction mechanisms under photolytic conditions (Okuyama et al., 1991).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations involving 4-methoxyphenol derivatives provide valuable insights into the molecular structure, spectroscopic data, and biological effects of these compounds. Such studies are crucial in predicting the potential applications of these compounds in various fields (Viji et al., 2020).

properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTIOHSDTHZCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2SCCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368783
Record name 4-(1,3-dithiolan-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)-2-methoxyphenol

CAS RN

22068-62-8
Record name 4-(1,3-dithiolan-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, Y Ouyang, X Wang, B Zhao, X Wang… - … : Online Journal of …, 2021 - arkat-usa.org
Abstract Treatment of thioacetals and thioketals with iodosobenzene in anhydrous DCM conveniently afforded the corresponding carbonyl compounds in high yields under water-free …
Number of citations: 1 www.arkat-usa.org
S Muthusamy, SA Babu, C Gunanathan - Tetrahedron, 2002 - Elsevier
Indium triflate: a mild Lewis acid catalyst for thioacetalization and transthioacetalization - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 69 www.sciencedirect.com

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